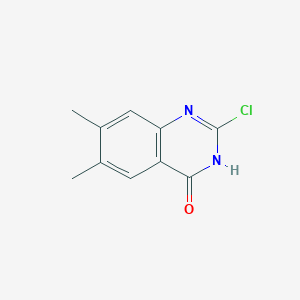
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride under reflux conditions to form the quinazolinone core . The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 2-amino-6,7-dimethyl-3,4-dihydroquinazolin-4-one.
Oxidation: Formation of 2-chloroquinazoline derivatives.
Reduction: Formation of 2-chloro-6,7-dimethyl-3,4-dihydroquinazoline.
科学的研究の応用
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or bind to receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one: Similar structure but with methoxy groups instead of methyl groups.
2-Chloroquinazoline: Lacks the dihydro and methyl groups but retains the chlorine atom.
Uniqueness
2-Chloro-6,7-dimethyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for forming diverse derivatives .
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
2-chloro-6,7-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-7-8(4-6(5)2)12-10(11)13-9(7)14/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
XIQOMAKGPUSTNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl}methanol](/img/structure/B13184177.png)

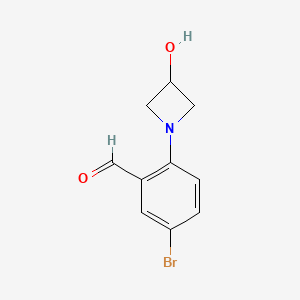
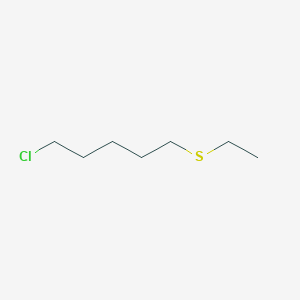
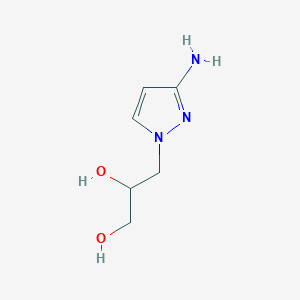
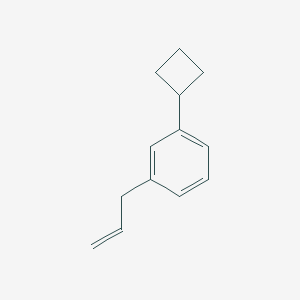

![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
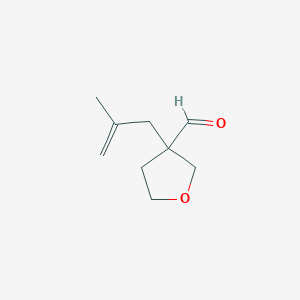

![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
